4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol
Overview
Description
4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol is a chemical compound with the molecular formula C5H7FN2O and a molecular weight of 130.12 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms in the ring. The presence of a fluorine atom and two methyl groups on the pyrazole ring makes this compound unique and potentially useful in various scientific applications.
Mechanism of Action
Target of Action
The primary targets of 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol are Leishmania aethiopica and Plasmodium berghei . These organisms are the causative agents of leishmaniasis and malaria respectively . The compound interacts with these targets to exert its pharmacological effects .
Mode of Action
The compound interacts with its targets through a process known as molecular docking . This involves the compound fitting into a specific pocket (active site) on the target organism . The fitting pattern of the compound in the active site is characterized by a lower binding free energy , which indicates a strong interaction between the compound and its target .
Biochemical Pathways
The compound’s potent antileishmanial and antimalarial activities suggest that it likely interferes with essential biochemical pathways in leishmania and plasmodium .
Pharmacokinetics
The compound’s potent in vitro and in vivo activities suggest that it likely has favorable pharmacokinetic properties .
Result of Action
The compound exhibits potent antileishmanial and antimalarial activities . In vitro, it displays superior antipromastigote activity, being 174- and 2.6-fold more active than the standard drugs miltefosine and amphotericin B deoxycholate respectively . In vivo, the compound elicits strong inhibition effects against Plasmodium berghei, with suppression rates of 70.2% and 90.4% .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroacetophenone with hydrazine hydrate to form the corresponding hydrazone, which is then cyclized to form the pyrazole ring . The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced pyrazole derivatives.
Substitution: The fluorine atom and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while substitution reactions can produce a variety of functionalized pyrazole derivatives .
Scientific Research Applications
4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Medicine: It may serve as a lead compound in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Industry: The compound can be used in the production of agrochemicals, dyes, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazol-5-ol: Lacks the fluorine atom, which may affect its chemical reactivity and biological activity.
4-chloro-1,3-dimethyl-1H-pyrazol-5-ol: Contains a chlorine atom instead of fluorine, which can lead to different chemical and biological properties.
4-bromo-1,3-dimethyl-1H-pyrazol-5-ol: Similar to the chloro derivative but with a bromine atom, affecting its reactivity and interactions.
Uniqueness
The presence of the fluorine atom in 4-fluoro-1,3-dimethyl-1H-Pyrazol-5-ol imparts unique properties, such as increased lipophilicity and metabolic stability. These characteristics can enhance the compound’s performance in various applications, making it a valuable tool in scientific research and industrial processes .
Properties
IUPAC Name |
4-fluoro-2,5-dimethyl-1H-pyrazol-3-one | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7FN2O/c1-3-4(6)5(9)8(2)7-3/h7H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVBHKWNZGSMMO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)N(N1)C)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
130.12 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80171-20-6 | |
Record name | 4-fluoro-1,3-dimethyl-1H-pyrazol-5-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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